Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorophenyl groups, which are known for their electron-withdrawing properties, making the compound potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carbamoylation and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl groups enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The thiophene ring can interact with biological membranes, affecting their fluidity and function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2-chlorophenyl)carbamoyl]-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Ethyl 5-[(2-bromophenyl)carbamoyl]-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its electronic properties and reactivity. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.
Properties
Molecular Formula |
C22H18F2N2O4S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18F2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-16-11-7-6-10-15(16)24)31-21(17)26-19(27)13-8-4-5-9-14(13)23/h4-11H,3H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
TYABGHLSJFZJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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